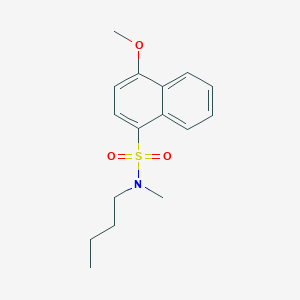
5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide, also known as BMEP, is a sulfonamide compound that has been increasingly used in scientific research due to its potential as a pharmacological tool. BMEP has been shown to have a variety of effects on the body, including its ability to modulate ion channels and receptors. In
Applications De Recherche Scientifique
5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including its use as a pharmacological tool to study ion channels and receptors. 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain sensation. 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Mécanisme D'action
The mechanism of action of 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve its ability to bind to specific sites on ion channels and receptors. 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to interact with the TRPV1 channel and the NMDA receptor in a dose-dependent manner, suggesting that it binds to these sites with high affinity. 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has also been shown to have allosteric effects on the NMDA receptor, modulating its activity in a complex manner.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including its ability to modulate ion channels and receptors. 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain sensation. 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. In addition, 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to have anticonvulsant effects, suggesting that it may have potential as a therapeutic agent for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively modulate ion channels and receptors. This allows researchers to study the specific effects of 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide on these targets, without the confounding effects of other compounds. However, one limitation of using 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide is its potential for off-target effects, which may complicate the interpretation of experimental results. In addition, the cost of 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide may be prohibitive for some research labs, limiting its accessibility.
Orientations Futures
There are several future directions for research on 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for epilepsy, given its anticonvulsant effects. Another area of interest is its potential as a pharmacological tool for studying ion channels and receptors, particularly the TRPV1 channel and the NMDA receptor. Further research is needed to fully understand the mechanism of action of 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide is a multi-step process that involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-methylphenylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry. The yield of this synthesis method is typically around 50-60%, making it a reliable and efficient way to produce 5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide for research purposes.
Propriétés
Formule moléculaire |
C15H16BrNO3S |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-14-9-8-12(16)10-15(14)21(18,19)17-13-7-5-4-6-11(13)2/h4-10,17H,3H2,1-2H3 |
Clé InChI |
QGCZVMRHQAAXNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

